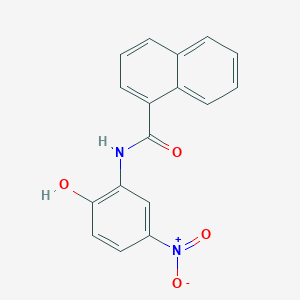![molecular formula C42H28N4O2 B3825695 N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide](/img/structure/B3825695.png)
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide
Overview
Description
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that includes naphthalene, quinazoline, and phenyl groups
Preparation Methods
The synthesis of N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of naphthalene-1-carboxylic acid, which is then converted into naphthalene-1-carbonyl chloride. This intermediate reacts with 4-aminophenylquinazoline to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide is unique due to its specific combination of naphthalene, quinazoline, and phenyl groups. Similar compounds include:
N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide: This compound also contains naphthalene and carbonylamino groups but differs in its thiazole structure.
N,N-Bis(biphenyl-4-yl)-N′-(naphthalene-1-yl)-N′-phenylbenzidine: This compound shares the naphthalene and phenyl groups but has a different overall structure and applications.
Properties
IUPAC Name |
N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N4O2/c47-41(35-16-7-11-27-9-1-3-13-33(27)35)43-31-23-19-29(20-24-31)39-37-15-5-6-18-38(37)45-40(46-39)30-21-25-32(26-22-30)44-42(48)36-17-8-12-28-10-2-4-14-34(28)36/h1-26H,(H,43,47)(H,44,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYQQCBNUEHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE](/img/structure/B3825633.png)
![N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}](/img/structure/B3825637.png)
![4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide](/img/structure/B3825678.png)
![N-[7-(naphthalene-1-carbonylamino)-5,5-dioxodibenzothiophen-3-yl]naphthalene-1-carboxamide](/img/structure/B3825690.png)
![N-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B3825697.png)
![2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B3825699.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide](/img/structure/B3825708.png)
![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

![Methyl 2-[[4-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B3825728.png)
